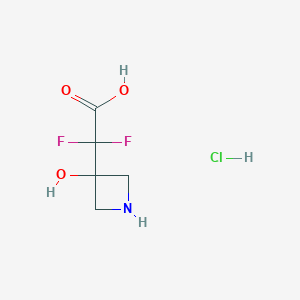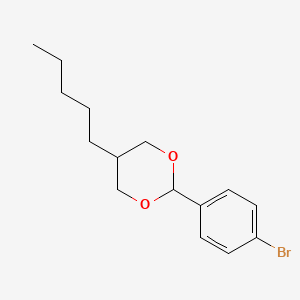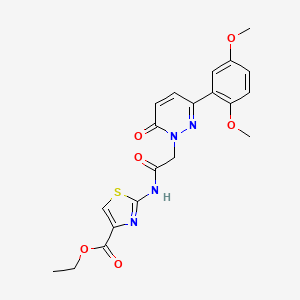![molecular formula C12H13ClN2O B2923025 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile CAS No. 1536198-21-6](/img/structure/B2923025.png)
2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1536198-21-6 . It has a molecular weight of 236.7 . The IUPAC name for this compound is 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile . The InChI code for this compound is 1S/C12H13ClN2O/c1-11(2)8-5-7(6-14)10(13)15-9(8)12(3,4)16-11/h5H,1-4H3 .
Molecular Structure Analysis
The molecular formula of this compound is C12H13ClN2O . The structure includes a furo[3,4-b]pyridine ring which is substituted with a chlorine atom and a carbonitrile group . The compound also contains two tetramethyl groups .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 342.4±42.0 °C . The predicted density is 1.24±0.1 g/cm3 . The predicted pKa is -2.18±0.60 . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Pyridine Derivatives : The compound is used in the synthesis of various pyridine derivatives, which are crucial in the development of new chemical entities with potential biological activities. For instance, pyridine derivatives obtained from 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile show unique structural features and properties (Tranfić et al., 2011), (Jukić et al., 2010).
Optical and Spectroscopic Analysis : These derivatives have been extensively studied for their optical and spectroscopic properties. They exhibit unique UV/VIS absorption spectra, which are crucial for various applications in materials science and chemical analysis (Cetina et al., 2010).
Applications in Material Science
Structural and Optical Characteristics : The derivatives of this compound have been analyzed for their structural and optical characteristics, which are vital for their application in material science, particularly in the development of new materials with specific optical properties (Zedan et al., 2020).
Crystal Structure Determination : The crystal structure determination of these compounds contributes to a better understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals and material sciences (Moustafa & Girgis, 2007).
Other Notable Uses
Molecular Docking and Screening : Some derivatives have been subjected to molecular docking and screening, indicating their potential use in pharmaceutical research and drug development (Flefel et al., 2018).
Synthesis of Tetraheterocyclic Compounds : The compound plays a role in the synthesis of novel tetraheterocyclic compounds, which can have a wide range of applications in medicinal chemistry and drug design (Metwally et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-chloro-5,5,7,7-tetramethylfuro[3,4-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-11(2)8-5-7(6-14)10(13)15-9(8)12(3,4)16-11/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBPFHUCBBYMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)N=C(C(=C2)C#N)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2922942.png)
![N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2922943.png)
![1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
![Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2922946.png)


![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)
![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)

![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)

